molecular formula C10H16O3 B8054281 Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B8054281
M. Wt: 184.23 g/mol
InChI Key: MCBOEASRYALRLT-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate: is a bicyclic organic compound characterized by a bicyclo[3.1.1]heptane core structure with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the hydroxymethylation of bicyclo[3.1.1]heptane-1-carboxylic acid followed by esterification.

  • Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of suitable precursors under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxyl group, resulting in the formation of bicyclo[3.1.1]heptane-1,5-dicarboxylate.

  • Reduction: Reduction reactions can reduce the carboxylate group to an alcohol, yielding bicyclo[3.1.1]heptane-1-carboxylic acid.

  • Substitution: Substitution reactions at the hydroxymethyl group can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Bicyclo[3.1.1]heptane-1,5-dicarboxylate.

  • Reduction Products: Bicyclo[3.1.1]heptane-1-carboxylic acid.

  • Substitution Products: Various derivatives based on the introduced functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: Its derivatives are used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. The hydroxymethyl group is particularly reactive, allowing for various interactions with biological molecules.

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the hydroxymethyl group.

  • Bicyclo[3.1.1]heptane-1,5-dicarboxylate: Contains two carboxylate groups instead of one.

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a bicyclic system.

Uniqueness: Methyl 5-(hydroxymethyl)bicyclo[31

Properties

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBOEASRYALRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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